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Compound of Interest

2-Chloroisonicotinimidamide
Compound Name:

hydrochloride
CAS No.: 82019-89-4
Cat. No.: B1523011

Get Quote

Executive Summary & Molecule Profile

2-Chloroisonicotinimidamide hydrochloride (also known as 2-chloro-4-amidinopyridine
hydrochloride) is a critical pyridine-based building block.[1] It serves as the electrophilic
amidine component in the synthesis of anticoagulant drugs, most notably Betrixaban (Portola
Pharmaceuticals).

The synthesis hinges on the transformation of the nitrile group at the C4 position of the pyridine
ring into an amidine moiety.[1] This guide details the Pinner Reaction pathway, the industry-
standard method for generating amidine hydrochlorides with high purity and defined
stoichiometry.

Chemical Identity
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Property Detail
2-chloropyridine-4-carboximidamide
IUPAC Name
hydrochloride
Common Name 2-Chloroisonicotinimidamide HCI
Precursor 2-Chloroisonicotinonitrile (CAS: 33252-30-1)
Molecular Formula CeHesCIN3[1][2][3] - HCI
Molecular Weight 155.58 (free base) / 192.04 (salt)

Electrophilic amidine; 2-chloropyridine handle

Key Functionality for SNAr coupling

Retrosynthetic Analysis

The retrosynthesis of 2-chloroisonicotinimidamide hydrochloride reveals a linear
disconnection back to the commercially available nitrile.[1] The transformation proceeds
through an activated imidate intermediate (Pinner Salt).
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Figure 1: Retrosynthetic tree showing the disconnection of the amidine to the nitrile precursor
via the imidate ester.

Core Synthesis Pathway: The Pinner Reaction[1]

The Pinner reaction is the preferred route for synthesizing amidine hydrochlorides because it
avoids aqueous workups that can hydrolyze the sensitive imidate intermediate.[1] This protocol
is designed for a 100 mmol scale.

Phase 1: Formation of the Imidate Ester (Pinner Salt)

Objective: Activate the nitrile group by converting it into a methyl imidate hydrochloride.
Reagents:

o 2-Chloroisonicotinonitrile (13.86 g, 100 mmol)[1]

e Anhydrous Methanol (100 mL, ~2.5 mol)

e Anhydrous HCI gas (Bubbled to saturation) or 4M HCI in Dioxane (excess)

Protocol:

e Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet
tube (if using gas), and a drying tube (CaCl: or Drierite) to exclude atmospheric moisture.

» Dissolution: Charge the flask with 2-chloroisonicotinonitrile and anhydrous methanol. Cool
the solution to 0°C using an ice/salt bath.

o Expert Insight: Temperature control is vital. Exothermic protonation can cause nitrile
hydrolysis if the temperature spikes above 5°C.

o Acidification:

o Option A (Gas): Slowly bubble dry HCI gas through the solution for 30—60 minutes until
saturation is achieved (mass increase of ~15-20 g).

o Option B (Solution): Add 4M HCI in Dioxane (100 mL) dropwise over 30 minutes.
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» Reaction: Seal the flask and allow it to stir at 0°C to 4°C (refrigerator temperature) for 16—24
hours.

o Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the nitrile spot. The
product often precipitates as a white solid.

« |solation: If the imidate hydrochloride precipitates, filter it quickly under a blanket of nitrogen
and wash with cold anhydrous ether. If no precipitate forms, concentrate the solution in
vacuo at <30°C to roughly 1/3 volume, then precipitate with anhydrous diethyl ether.

o Critical Checkpoint: The intermediate is moisture-sensitive.[1] Proceed immediately to
Phase 2 or store in a desiccator.

Phase 2: Amidinolysis (Conversion to Amidine)

Objective: Displace the methoxy group of the imidate with ammonia to form the final amidine.
Reagents:

e Methyl 2-chloroisonicotinimidate HCI (from Phase 1)[1]

e Ammonia (7M in Methanol, 30 mL, ~2.0 equiv)

Protocol:

o Resuspension: Suspend the isolated imidate salt in anhydrous methanol (50 mL) in a clean,
dry flask cooled to 0°C.

o Ammonia Addition: Add the methanolic ammonia solution dropwise.

o Mechanism:[1][3][4][5][6] Ammonia attacks the electrophilic imidate carbon. The
tetrahedral intermediate collapses, expelling methanol.

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 4—6 hours.
e Workup:

o Concentrate the reaction mixture to dryness under reduced pressure.
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o Triturate the resulting solid with diethyl ether or acetone to remove ammonium chloride
byproducts (though NHaCl is often insoluble in acetone, the amidine HCI might be;
solubility testing is required here. A common purification is recrystallization from
isopropanol/ethanol).

 Purification: Recrystallize the crude solid from hot ethanol or an ethanol/ether mixture to
obtain pure 2-chloroisonicotinimidamide hydrochloride.[1]

Reaction Mechanism & Logic

Understanding the mechanism ensures troubleshooting capability. The reaction is driven by the
activation of the nitrile carbon by the strong acid.[1]

Protonation Activation I Nucleophilic Attack - MeOH Ammonolysis
(R-CN + H+ -> R-CNH+) (MeOH attack -> Imidate) (NH3 substitution -> Amidine)

Click to download full resolution via product page
Figure 2: Mechanistic flow of the Pinner synthesis.

o Why Anhydrous? Water acts as a competing nucleophile. If water attacks the protonated
nitrile, it forms the amide (2-chloroisonicotinamide), which is a "dead end" byproduct that
cannot be easily converted to the amidine.

» Why HCI Salt? The hydrochloride salt stabilizes the amidine, preventing polymerization or
hydrolysis. The salt form is also the standard state for storage and subsequent coupling
reactions in drug synthesis.

Alternative "One-Pot" Method (Base-Catalyzed)

For laboratories without access to HCI gas or those requiring milder conditions, the Sodium
Methoxide route is a viable alternative.

» Activation: React 2-chloroisonicotinonitrile with 0.1 - 0.5 eq NaOMe in Methanol at RT for 3-6
hours. The methoxide attacks the nitrile to form the imidate anion, which is protonated by
methanol.
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e Amidinolysis: Add Ammonium Chloride (1.1 eq) directly to the mixture. The ammonium ion
protonates the imidate (activating it) and provides the ammonia source.[1]

¢ Reflux: Heat to 50—60°C for 4 hours.

o Workup: Cool, filter off NaCl, and concentrate. This method often yields the free base or a
mixed salt and may require acidification with HCI/Dioxane to get the final HCI salt.

Analytical Characterization

To validate the synthesis, the following data profile should be expected:

o Appearance: White to off-white crystalline solid.[1]

e Solubility: Soluble in water, methanol, DMSO; insoluble in ether, hexane.
e 1H NMR (DMSO-d6):

o Look for the pyridine protons: A doublet (~8.6 ppm, H6), a singlet/doublet (~7.8-8.0 ppm,
H3), and a doublet (~7.6 ppm, H5).

o Distinctive Feature: Broad exchangeable singlets for the amidine protons (NHz) around
9.0-9.5 ppm.

e Mass Spectrometry (ESI+):
o m/z = 156/158 (M+H)+ showing the characteristic 3:1 chlorine isotope pattern.

Safety & Handling

o HCI Gas: Highly corrosive and toxic. All operations involving HCI gas saturation must be
performed in a well-ventilated fume hood.[1]

o Cyanopyridines: Nitriles can liberate cyanide under extreme metabolic or chemical
conditions. Handle with gloves and avoid inhalation.

o Exotherms: The reaction of nitriles with strong acids is exothermic. Scale-up requires careful
thermal management (jacketed reactors).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloroisonicotinimidamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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